Methyl 1-phenylpiperidine-4-carboxylate
Overview
Description
“Methyl 1-phenylpiperidine-4-carboxylate” is a chemical compound that is a derivative of piperidine . Piperidine derivatives are known to be used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “Methyl 1-phenylpiperidine-4-carboxylate” is C13H17NO2 . The InChI code is 1S/C13H17NO2/c1-16-13(15)11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 1-phenylpiperidine-4-carboxylate” has a molecular weight of 219.28 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Chemical Relationships and Spasmolytic Applications
Methyl 1-phenylpiperidine-4-carboxylate, as part of the 4-phenylpiperidine derivatives, was initially explored for its potential as a spasmolytic due to its chemical relationships to atropine. This exploration led to the discovery of its antinociceptive properties, demonstrating its significance in pain relief applications (A. Casy & R. T. Parfitt, 1986).
Biological Importance in Pyrazole Derivatives
Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of pyrazole-4-carboxylic acid, involved experimental and theoretical studies. This derivative holds biological importance and was characterized through various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, indicating its potential in various scientific applications (S. Viveka et al., 2016).
Neurotoxicity Studies
Studies on 1-Methyl-4-phenylpyridine (MPP+), a metabolite related to methyl 1-phenylpiperidine-4-carboxylate, have shown its neurotoxic effects on dopamine neurons in culture. This demonstrates its relevance in neurological research, particularly in understanding the mechanisms of neurodegeneration (C. Mytilineou, G. Cohen, & R. Heikkila, 1985).
Synthesis and Characterization in Medicinal Chemistry
Research into the synthesis and characterization of various derivatives, including those related to methyl 1-phenylpiperidine-4-carboxylate, has been crucial in medicinal chemistry. These studies contribute to the development of novel compounds with potential therapeutic applications (D. Horwell et al., 1994).
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Therefore, the future directions of “Methyl 1-phenylpiperidine-4-carboxylate” could be in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
methyl 1-phenylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVUDADHCCUPHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732389 | |
Record name | Methyl 1-phenylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-phenylpiperidine-4-carboxylate | |
CAS RN |
1093641-45-2 | |
Record name | Methyl 1-phenylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.